Ethyl thiazole-2-carboxylate
Overview
Description
Ethyl thiazole-2-carboxylate is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl thiazole-2-carboxylate, like other thiazole derivatives, has been found to have diverse biological activities . The primary targets of thiazole derivatives are often enzymes or receptors in the body, which play a crucial role in various biochemical processes . .
Mode of Action
The mode of action of thiazole derivatives is typically characterized by their interaction with their targets, leading to changes in the biochemical processes . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Result of Action
The result of the action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Biochemical Analysis
Biochemical Properties
Ethyl thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of enzymes involved in metabolic pathways, such as DNA gyrase B and human peroxiredoxin 5 . These interactions are primarily through weak interactions, such as hydrogen bonding and van der Waals forces, which can influence the enzyme’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific biochemical pathways, leading to changes in the synthesis of neurotransmitters like acetylcholine . Additionally, it has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit bacterial DNA gyrase B, which is essential for DNA replication and transcription . This inhibition can lead to the disruption of bacterial growth and proliferation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carbohydrates and amino acids . For example, it can act as a co-enzyme in the synthesis of neurotransmitters like acetylcholine, which is essential for normal nervous system function . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility and stability in different cellular environments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions can modulate the compound’s biochemical properties and its overall efficacy in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-(trimethylsilyl)thiazole with ethyl chloroformate . Another method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The one-pot synthesis method is preferred due to its efficiency and higher overall yield compared to traditional two-step reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and thiourea are frequently employed
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which have significant biological and industrial applications .
Scientific Research Applications
Ethyl thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: this compound derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities
Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Ethyl thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethyl 1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515788 | |
Record name | Ethyl 1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-42-5 | |
Record name | Ethyl 1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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